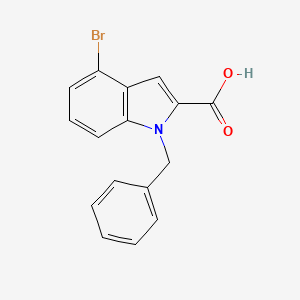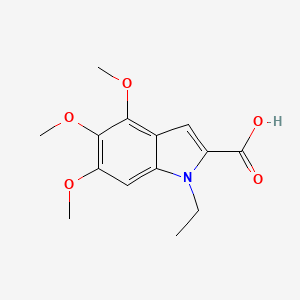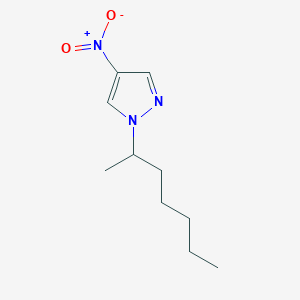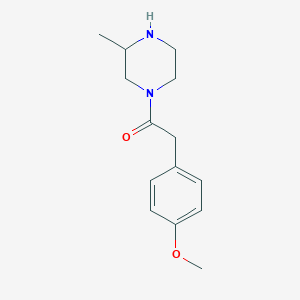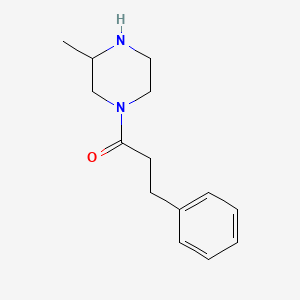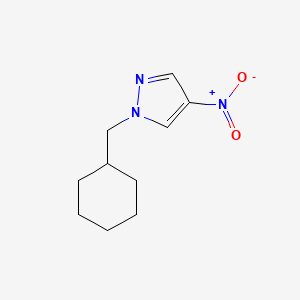
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexylmethyl group attached to the nitrogen atom at position 1 and a nitro group attached to the carbon atom at position 4 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This step forms the core pyrazole structure.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via an alkylation reaction. This involves reacting the pyrazole with cyclohexylmethyl halide (e.g., cyclohexylmethyl chloride) in the presence of a base such as potassium carbonate.
Nitration: The nitro group can be introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid. This step selectively nitrates the pyrazole ring at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(Cyclohexylmethyl)-4-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies to understand the biological activity of pyrazole derivatives. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitro-1H-pyrazole: Lacks the cyclohexylmethyl group, which may affect its solubility and interaction with biological targets.
1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: The nitro group is positioned differently, which may influence its chemical and biological properties.
Uniqueness
1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole is unique due to the presence of both the cyclohexylmethyl and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCWCQBNZWEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)
![(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B6362690.png)

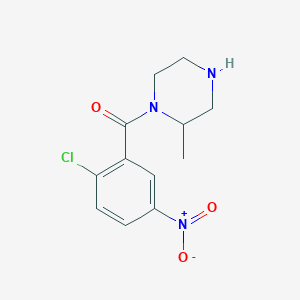
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
![3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6362711.png)
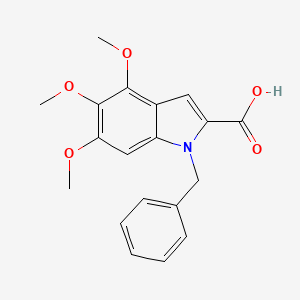
![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)
